2-Isocyanopropan-2-ylbenzene
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Description
2-Isocyanopropan-2-ylbenzene is a chemical compound that is part of the benzene family . It is a cyclic hydrocarbon, meaning each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Synthesis Analysis
The synthesis of benzene derivatives like 2-Isocyanopropan-2-ylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves two steps. In the first step, the electron in the pi bond attacks the electrophile, forming an arenium ion. In the second step, a base attacks the hydrogen, causing the electron in the C-H bond to form a C-C double bond and aromaticity is reformed .Molecular Structure Analysis
The molecular structure of 2-Isocyanopropan-2-ylbenzene, like other benzene derivatives, is characterized by a hexagonal, planar ring of carbons with alternating single and double bonds . This structure is especially stable due to the continuous cyclic conjugation of the double bonds .Chemical Reactions Analysis
Benzene derivatives can undergo various chemical reactions, including electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isocyanopropan-2-ylbenzene would be similar to those of other benzene derivatives. Benzene is nonpolar, immiscible with water but readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame .Safety And Hazards
properties
IUPAC Name |
2-isocyanopropan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVXSFAIBSXIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299485 |
Source
|
Record name | (1-Isocyano-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylprop-2-ylisocyanide | |
CAS RN |
1195-99-9 |
Source
|
Record name | (1-Isocyano-1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Isocyano-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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